Fmoc-L-prolyl chloride
Overview
Description
Fmoc-L-prolyl chloride is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protecting group for amines. This protecting group is base-labile, meaning it can be removed under basic conditions, making it highly useful in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-prolyl chloride can be synthesized through the reaction of L-proline with fluorenylmethyloxycarbonyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve L-proline in a suitable solvent like dichloromethane.
- Add fluorenylmethyloxycarbonyl chloride to the solution.
- Introduce triethylamine to the mixture to neutralize the hydrochloric acid.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-prolyl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. The compound can react with various nucleophiles, including amines and alcohols, to form corresponding Fmoc-protected derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Triethylamine, pyridine
Major Products: The major products formed from these reactions are Fmoc-protected amino acids or peptides, which are crucial intermediates in peptide synthesis.
Scientific Research Applications
Fmoc-L-prolyl chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by protecting the amino groups during the synthesis process.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Plays a role in the development of therapeutic peptides and vaccines.
Industry: Utilized in the production of peptide-based materials and hydrogels for various applications, including drug delivery and tissue engineering
Mechanism of Action
The mechanism of action of Fmoc-L-prolyl chloride involves the formation of a stable carbamate linkage between the Fmoc group and the amino group of the target molecule. This linkage protects the amino group from unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
- Fmoc-L-phenylalanine chloride
- Fmoc-L-lysine chloride
- Fmoc-L-alanine chloride
Comparison: Fmoc-L-prolyl chloride is unique due to the presence of the proline residue, which introduces a cyclic structure into the peptide chain. This cyclic structure can influence the conformation and stability of the resulting peptides, making this compound particularly useful in the synthesis of cyclic peptides and proteins .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNLJWSDGPXALN-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001153224 | |
Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-52-4 | |
Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103321-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluoren-9-ylmethyl (2S)-2-(chlorocarbonyl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001153224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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